molecular formula C16H25NO2 B12638750 (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol CAS No. 921202-56-4

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B12638750
CAS No.: 921202-56-4
M. Wt: 263.37 g/mol
InChI Key: VVKGQMIQWWEKCZ-HRCADAONSA-N
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Description

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The presence of a benzyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrolidine ring makes it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry at each chiral center. The process may involve the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Addition of the Butyl Chain: This can be done through alkylation reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl butyl pyrrolidine carboxylic acid.

Scientific Research Applications

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol: A similar compound with a different substitution pattern.

    (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Another related compound with distinct stereochemistry.

Uniqueness

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both benzyl and butyl groups. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

921202-56-4

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(2S,3R,4S)-1-benzyl-4-butyl-2-(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C16H25NO2/c1-2-3-9-14-11-17(15(12-18)16(14)19)10-13-7-5-4-6-8-13/h4-8,14-16,18-19H,2-3,9-12H2,1H3/t14-,15-,16+/m0/s1

InChI Key

VVKGQMIQWWEKCZ-HRCADAONSA-N

Isomeric SMILES

CCCC[C@H]1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2

Canonical SMILES

CCCCC1CN(C(C1O)CO)CC2=CC=CC=C2

Origin of Product

United States

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